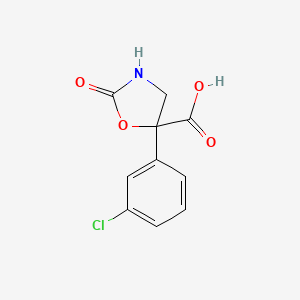
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as CP-oxazole, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CP-oxazole is a member of the oxazolidinone family of compounds, which have been found to exhibit antibacterial, antifungal, and antiviral properties. CP-oxazole has shown potential as an antitumor agent, and its mechanism of action has been studied extensively.
作用機序
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in DNA damage and cell death.
Biochemical and Physiological Effects:
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DHODH, as mentioned above. Physiologically, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in lab experiments is its specificity for DHODH. This allows researchers to study the effects of DHODH inhibition on cancer cells without affecting other cellular processes. However, one limitation is that 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. One area of interest is the development of more potent analogs of 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid that could be used as antitumor agents. Another area of interest is the investigation of the role of DHODH in other diseases, such as autoimmune disorders. Additionally, the use of 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in combination with other cancer therapies is an area of active research.
合成法
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of sodium hydroxide to form 3-chlorophenylglycine. This intermediate is then reacted with ethyl oxalyl chloride to form 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has shown potential as an antitumor agent, and its mechanism of action has been studied extensively. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
特性
IUPAC Name |
5-(3-chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-7-3-1-2-6(4-7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGRCTWIBGYCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


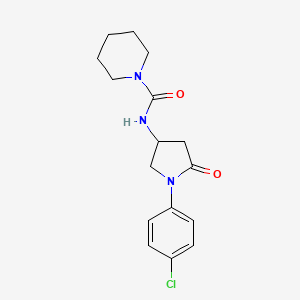
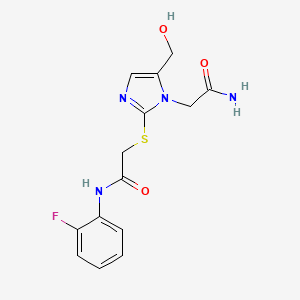
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)

![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone](/img/structure/B2625432.png)
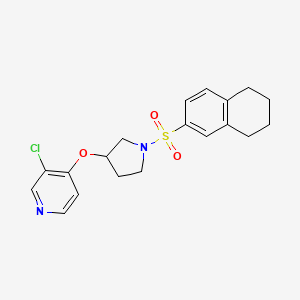
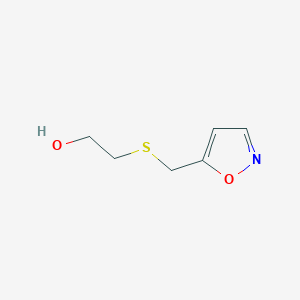
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)
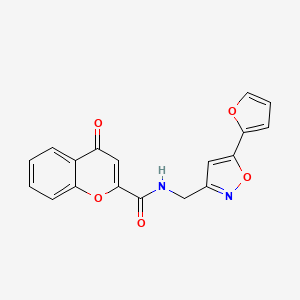
![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2625441.png)
